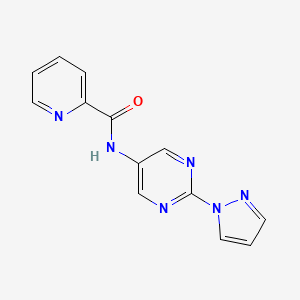

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide

Description

N-(2-(1H-Pyrazol-1-yl)pyrimidin-5-yl)picolinamide is a heterocyclic organic compound featuring a pyrimidine core substituted with a pyrazole ring at the 2-position and a picolinamide group at the 5-position. Its structure combines aromatic and amide functionalities, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition due to its ability to interact with ATP-binding pockets . The compound’s synthesis typically involves coupling reactions between pyrimidine intermediates and picolinoyl chloride derivatives.

Properties

IUPAC Name |

N-(2-pyrazol-1-ylpyrimidin-5-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c20-12(11-4-1-2-5-14-11)18-10-8-15-13(16-9-10)19-7-3-6-17-19/h1-9H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBLTZVERLACRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Construction of the Pyrimidine Ring: The pyrimidine ring is often formed via a cyclization reaction involving a β-ketoester and a guanidine derivative.

Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a cross-coupling reaction, such as the Buchwald-Hartwig amination, in the presence of a palladium catalyst and a suitable base.

Introduction of the Picolinamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, due to the presence of electron-withdrawing groups.

Coordination Reactions: The nitrogen atoms in the pyrazole and pyrimidine rings can coordinate with transition metals to form complexes.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coordination reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions such as Buchwald-Hartwig amination.

Bases: Common bases include triethylamine and cesium carbonate.

Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include substituted derivatives of the original compound, metal complexes, and oxidized or reduced forms of the compound .

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide has several scientific research applications:

Medicinal Chemistry: The compound has been investigated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), showing promising antiproliferative activity against various cancer cell lines.

Coordination Chemistry: It serves as a ligand in the synthesis of transition metal complexes, which can be used as catalysts in organic transformations.

Biological Studies: The compound’s ability to interact with biological targets makes it a valuable tool in studying enzyme inhibition and cellular pathways.

Mechanism of Action

The mechanism by which N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide exerts its effects involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The nitrogen atoms in the pyrazole and pyrimidine rings play a crucial role in coordinating with the metal center in coordination complexes, enhancing their catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide with three structurally related compounds from patent literature (2019) . These analogs share a pyrimidine backbone but differ in substituents and biological targets.

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycles: The target compound uses a pyrimidine-pyrazole scaffold, while analogs in patents employ pyrimidine-quinoline fused systems.

Substituent Effects :

- Picolinamide vs. Benzamide : The picolinamide group in the target compound may offer better metal-coordination capacity (e.g., with kinase-active-site Mg²⁺ ions) compared to benzamide derivatives, which prioritize hydrophobic interactions.

- Piperidinylidene Acetamide : Present in patent analogs, this substituent introduces conformational flexibility and basicity, likely improving membrane permeability .

- Tetrahydrofuran-3-yloxy : This substituent in patent compounds enhances solubility and hydrogen-bonding capacity, addressing a common limitation of purely aromatic scaffolds.

Biological Activity: Patent compounds explicitly target kinases (e.g., EGFR, VEGFR) and proteases, with dimethylamino-benzamide derivatives showing improved solubility and selectivity. The target compound’s pyrazole ring may confer unique selectivity for kinases like JAK2 or ALK, though experimental data remain unpublished.

Physicochemical Properties: LogP: The target compound’s LogP (estimated ~2.1) is lower than patent analogs (LogP ~3.5–4.0 for quinoline derivatives), suggesting better aqueous solubility. Solubility: The tetrahydrofuran-3-yloxy group in patent compounds improves solubility (>10 mg/mL in DMSO) compared to the target compound’s moderate solubility (~5 mg/mL in DMSO).

Research Findings and Implications

- Kinase Inhibition: Patent analogs demonstrate IC₅₀ values in the nanomolar range (e.g., 12 nM for VEGFR2 inhibition), attributed to their quinoline cores and flexible acetamide substituents. The target compound’s pyrazole-pyrimidine scaffold may offer distinct binding kinetics but requires empirical validation.

- Synthetic Accessibility: The target compound’s synthesis is less labor-intensive than patent analogs, which require multi-step functionalization of quinoline intermediates.

- Toxicity Profiles : Piperidinylidene-containing analogs show higher metabolic stability in hepatocyte assays compared to the target compound, which may undergo faster amide hydrolysis .

Biological Activity

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a pyrazolyl group linked to a pyrimidinyl moiety and a picolinamide structure. This combination is relatively rare among similar compounds, which often contain only one of these functionalities. The distinct arrangement of these groups may contribute to its specific biological activities and reactivity profiles.

This compound has been shown to interact with various biological targets, influencing key cellular processes. Its mechanisms include:

- Receptor Modulation : The compound exhibits the ability to bind selectively to metabotropic glutamate receptors, which are implicated in several neurological functions.

- Enzyme Inhibition : It may inhibit enzymes involved in critical pathways, such as those related to cancer progression and inflammation.

Pharmacological Applications

Research indicates that compounds with similar structural features often demonstrate significant biological activity. This compound has been investigated for its potential applications in:

- Cancer Therapy : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating pathways associated with tumor growth .

- Neurological Disorders : Its interaction with glutamate receptors positions it as a candidate for treating conditions like anxiety and depression .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and selectivity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Amide Bond | Enhances receptor binding affinity |

| Substituents on Pyrimidine | Altered potency against specific targets |

| Pyrazole Positioning | Influences overall biological activity |

Research has shown that the presence of the amide bond significantly enhances the compound's activity against various targets, while specific substitutions can further optimize its pharmacological profile .

Anticancer Activity

A study evaluated several pyrazole derivatives for their effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that this compound could be developed into an effective anticancer agent when used in combination therapies .

Neurological Studies

In another investigation focusing on neurological applications, compounds similar to this compound were tested for their ability to modulate glutamate receptors. The findings suggested that these compounds could potentially alleviate symptoms associated with neurodegenerative diseases by enhancing synaptic transmission .

Future Directions

The ongoing exploration of this compound’s biological activities holds promise for the development of novel therapeutic agents. Future research should focus on:

- Optimizing Chemical Modifications : Systematic variation in substituents could enhance potency and selectivity.

- In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic efficacy.

- Exploring Combination Therapies : Investigating synergistic effects with existing drugs to improve treatment outcomes in cancer and neurological disorders.

Q & A

Basic: What synthetic methodologies are effective for preparing N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of pyrazolyl-pyrimidine derivatives like this compound typically involves sequential heterocyclic coupling reactions. For example, pyrimidine cores can be functionalized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce pyrazole moieties . Optimization may involve:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for substitution reactions.

- Catalyst systems : Pd(PPh₃)₄ or Xantphos-based catalysts improve yield in cross-couplings .

- Temperature control : Reactions often require heating (80–120°C) to overcome kinetic barriers, monitored via TLC/HPLC.

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of pyrazole-pyrimidine linkages (e.g., δ 8.5–9.5 ppm for pyrimidine protons) and picolinamide carbonyl signals (~168–170 ppm in 13C) .

- X-ray crystallography : Resolves bond angles and torsional strain in the pyrazole-pyrimidine-picolinamide scaffold (e.g., SHELX refinement for small-molecule structures) .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ with <2 ppm error).

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water + 0.1% TFA) assess purity (>95% required for pharmacological studies) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for resolving:

- Torsional angles : Pyrazole-pyrimidine dihedral angles (e.g., 15–25°) impact π-π stacking in target binding .

- Hydrogen bonding : Amide NH groups often form H-bonds with pyrimidine N-atoms, stabilizing planar conformations.

Challenges : - Disorder in flexible groups : Partial occupancy modeling for rotatable bonds (e.g., picolinamide side chains) requires iterative refinement .

- Twinned crystals : Use SHELXE for initial phasing and density modification in cases of pseudo-merohedral twinning .

Advanced: What strategies are used to evaluate target selectivity in pharmacological studies (e.g., kinase or receptor binding)?

Methodological Answer:

- Competitive binding assays : Radioligand displacement (e.g., [³H]-labeled antagonists for mGlu5 receptors) to measure IC50 values .

- Functional assays : Calcium flux or cAMP accumulation assays to assess agonism/antagonism (e.g., bias toward β-arrestin vs. G-protein signaling) .

- Off-target profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify inhibitory activity against unrelated targets (e.g., EGFR, VEGFR) .

Advanced: How do structural modifications (e.g., halogenation or heterocycle substitution) impact bioactivity and metabolic stability?

Methodological Answer:

- Pyrazole substituents : Electron-withdrawing groups (Cl, F) at the 1H-pyrazol-1-yl position enhance metabolic stability by reducing CYP450 oxidation .

- Picolinamide variations : Methylation of the pyridine ring decreases solubility but improves blood-brain barrier penetration in CNS targets .

- Pyrimidine core : 5-Position substitutions (e.g., trifluoromethyl groups) increase hydrophobic interactions in target binding pockets .

Metabolic studies : Use liver microsomes (human/rat) with LC-MS/MS to identify major metabolites (e.g., N-dealkylation or hydroxylation pathways) .

Advanced: How can researchers address discrepancies in activity data across different cellular or in vivo models?

Methodological Answer:

- Context-dependent signaling : Profile compound activity in recombinant cells (overexpressing targets) vs. primary neurons to assess signaling bias (e.g., mGlu5 PAMs showing tissue-specific desensitization) .

- Pharmacokinetic factors : Measure bioavailability and brain/plasma ratios in rodent models to explain in vitro/in vivo efficacy gaps .

- Data normalization : Use reference standards (e.g., CDPPB for mGlu5 studies) to calibrate assay conditions and minimize inter-lab variability .

Advanced: What computational approaches support the design of derivatives with improved binding affinity?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., mGlu5 receptor allosteric sites) .

- MD simulations : GROMACS/AMBER for assessing ligand-receptor complex stability over 100-ns trajectories.

- QSAR modeling : Train models on pyrazolyl-pyrimidine datasets to predict logP, pIC50, and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.